molecular formula C5HCl2N3S B3419127 4,7-dichloroThiazolo[4,5-d]pyridazine CAS No. 13669-90-4

4,7-dichloroThiazolo[4,5-d]pyridazine

Cat. No.: B3419127
CAS No.: 13669-90-4
M. Wt: 206.05 g/mol
InChI Key: SDQRRNVFGWTOKK-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical Research

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are cornerstones of contemporary chemical and pharmaceutical research. dmed.org.uaresearchgate.net Their structural complexity and rigidity, often leading to a planar conformation, allow for specific and efficient interactions with biological targets like enzymes and receptors. researchgate.net This makes them "privileged structures" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netorganic-chemistry.org

Beyond medicinal applications, the unique electronic properties of fused heterocycles make them valuable in material science. They are investigated for use in the development of functional materials such as organic semiconductors, catalysts, and organic light-emitting diodes (OLEDs), where their tunable electronic and optical characteristics are highly desirable. researchgate.netresearchgate.net The ability to modify these systems through various synthetic strategies allows chemists to fine-tune their properties for specific applications. dmed.org.ua

Overview of Thiazolo[4,5-d]pyridazine (B3050600) Ring Systems: Structure and Nomenclature

The Thiazolo[4,5-d]pyridazine ring system is a bicyclic heteroaromatic compound formed by the fusion of a thiazole (B1198619) ring and a pyridazine (B1198779) ring. The nomenclature, according to IUPAC standards, is dmed.org.uaresearchgate.netthiazolo[4,5-d]pyridazine. nih.gov This structure incorporates three nitrogen atoms and one sulfur atom within its fused framework.

The parent compound has the chemical formula C₅H₃N₃S and a molecular weight of approximately 137.16 g/mol . nih.gov The fusion of the electron-deficient pyridazine ring with the electron-richer thiazole ring creates a unique electronic environment that dictates its chemical reactivity and biological activity. Derivatives of this scaffold have been explored for various medicinal purposes, including as dihydrofolate reductase (DHFR) inhibitors for potential antitumor applications. nih.gov

Properties of the Parent Thiazolo[4,5-d]pyridazine Ring System
PropertyValueSource
IUPAC Name dmed.org.uaresearchgate.netthiazolo[4,5-d]pyridazine nih.gov
Molecular FormulaC₅H₃N₃S nih.gov
Molecular Weight137.16 g/mol nih.gov
CAS Number273-76-7 nih.gov

Importance of Halogenation in Heterocyclic Chemistry for Modifying Reactivity and Properties

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental and powerful tool in synthetic organic chemistry. nih.govnih.gov In the context of heterocyclic compounds, halogen atoms serve several critical functions. Firstly, they act as versatile reactive handles, particularly for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.govnih.gov This allows for the straightforward introduction of a wide variety of functional groups, such as amino, alkoxy, and thio-alkyl groups, enabling the synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Secondly, the high electronegativity and steric bulk of halogens can significantly alter the electronic distribution and conformation of the heterocyclic ring. wuxiapptec.com This modification can enhance the binding affinity of a molecule to its biological target, improve its metabolic stability, and modulate its lipophilicity, thereby influencing its pharmacokinetic profile. nih.gov The introduction of halogens is a key strategy for creating versatile chemical intermediates and for imparting new, desirable properties to the final compounds. nih.gov

Specific Context of 4,7-dichloroThiazolo[4,5-d]pyridazine within this Class

This compound stands out as a pivotal intermediate in the synthesis of functionalized thiazolo[4,5-d]pyridazine derivatives. The two chlorine atoms on the pyridazine portion of the fused ring are highly susceptible to nucleophilic displacement, making the compound an excellent electrophilic scaffold.

Research has demonstrated that this dichloro-derivative undergoes partial or total nucleophilic substitution reactions. kisti.re.kr For instance, reactions with various nucleophiles can lead to the selective replacement of one or both chlorine atoms. The acid hydrolysis of this compound and its derivatives has been studied to unambiguously determine the position of these substitutions. kisti.re.kr This reactivity allows for the synthesis of a range of derivatives with potentially ambiguous structures, necessitating careful structural elucidation. kisti.re.kr

The reactivity of this compound is analogous to that of other dihalogenated fused pyridazines, such as 4,7-dibromo dmed.org.uaresearchgate.netorganic-chemistry.orgthiadiazolo[3,4-d]pyridazine, which readily reacts with oxygen and nitrogen nucleophiles. researchgate.netnih.gov This positions this compound as a key building block for creating libraries of compounds for screening in drug discovery and for developing new materials. researchgate.net Its utility lies in its ability to serve as a precursor to monosubstituted and disubstituted derivatives, which include compounds of significant interest in medicinal and materials chemistry. nih.govkisti.re.kr

Derivatives Synthesized from this compound
Derivative ClassDescriptionReference
AlcoxychlorothiazolopyridazinesProducts of partial substitution with an alcohol, retaining one chlorine atom. kisti.re.kr
AminochlorothiazolopyridazinesProducts of partial substitution with an amine, retaining one chlorine atom. kisti.re.kr
OxodihydrochlorothiazolopyridazinesProducts resulting from hydrolysis, where one chlorine is replaced by a carbonyl group. kisti.re.kr

An in-depth examination of the synthetic methodologies for producing this compound and its related halogenated analogs reveals a multi-faceted approach involving core heterocyclic construction followed by targeted halogenation. The synthesis is a critical process for developing new compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-4-2-3(11-1-8-2)5(7)10-9-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQRRNVFGWTOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-90-4
Record name 4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine
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Chemical Reactivity and Functionalization of 4,7 Dichlorothiazolo 4,5 D Pyridazine and Analogous Halogenated Scaffolds

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of 4,7-dihalogenated thiazolo[4,5-d]pyridazines. The electron-withdrawing nature of the fused pyridazine (B1198779) and thiazole (B1198619) rings significantly activates the chlorine atoms toward nucleophilic attack. nih.govyoutube.com This allows for reactions with a variety of oxygen, nitrogen, and sulfur-based nucleophiles.

The dichloro and dibromo analogs of the thiazolo[4,5-d]pyridazine (B3050600) system readily react with oxygen nucleophiles. For instance, 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine is susceptible to hydrolysis, reacting with water to yield 7-bromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazin-4(5H)-one. semanticscholar.org

Reactions with alcohols or sodium alkoxides can lead to either alkoxy or hydroxy derivatives, depending on the specific conditions. researchgate.net The synthesis of various mono- and bis-alkoxy derivatives has been achieved. For example, reacting the dibromo analog with alcohols in the presence of a base like potassium carbonate allows for the introduction of alkoxy groups.

Table 1: Reaction of 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine with O-Nucleophiles researchgate.net

NucleophileReagent & ConditionsProductYield (%)
WaterDioxane, 80 °C, 2 h7-bromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazin-4(5H)-one91
MethanolK₂CO₃, MeCN, reflux, 24 h7-bromo-4-methoxy researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine40
PhenolK₂CO₃, MeCN, reflux, 24 h7-bromo-4-phenoxy researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine45
Sodium MethoxideMeOH, 20 °C, 0.5 h4,7-dimethoxy researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine88

Nitrogen nucleophiles, such as primary and secondary amines, react efficiently with the 4,7-dihalogenated scaffold. wur.nl These reactions provide a direct route to mono- and di-aminated products. For example, the reaction of 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine with morpholine (B109124) in acetonitrile (B52724) at room temperature can be controlled to selectively produce the mono-aminated derivative in good yield. semanticscholar.org Studies on 4,7-dichloro thiazolo[4,5-d]pyridazines have also established the formation of stable aminochlorothiazolopyridazines. kisti.re.kr

The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome, allowing for selective substitution.

Table 2: Reaction of 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine with N-Nucleophiles semanticscholar.org

NucleophileReagent & ConditionsProductYield (%)
Morpholine (1 equiv.)MeCN, 20 °C, 3 h4-bromo-7-morpholino- researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine82
Morpholine (2 equiv.)MeCN, 80 °C, 24 h4,7-dimorpholino- researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine94
Aniline (1 equiv.)Dioxane, 100 °C, 24 h4-bromo-7-phenylamino- researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine55
Carbazole (B46965) (1.2 equiv.)CuI, K₃PO₄, DMEDA, Toluene, 110 °C, 24 h4-bromo-7-(9H-carbazol-9-yl) researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine72

In contrast to oxygen and nitrogen nucleophiles, reactions with sulfur nucleophiles like thiols tend to proceed directly to the bis-substituted product. nih.govresearchgate.net Attempts to isolate the mono-substituted intermediate when reacting 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine with thiols have been unsuccessful, even when using a stoichiometric amount of the nucleophile. semanticscholar.org The reaction with sodium sulfide (B99878), for example, leads to the formation of a dimeric sulfide product.

Table 3: Reaction of 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine with S-Nucleophiles semanticscholar.org

NucleophileReagent & ConditionsProductYield (%)
Sodium Sulfide NonahydrateEtOH, 20 °C, 1 hBis(7-bromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazin-4-yl)sulfide70
DodecanethiolK₂CO₃, MeCN, 20 °C, 24 h4,7-bis(dodecylthio) researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine85
ThiophenolK₂CO₃, MeCN, 20 °C, 24 h4,7-bis(phenylthio) researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine80

Achieving regioselectivity in nucleophilic aromatic substitution is critical for synthesizing asymmetrically substituted derivatives. For the 4,7-dihalogenated thiazolo[4,5-d]pyridazine scaffold, mono-substitution can be selectively achieved with oxygen and nitrogen nucleophiles by carefully controlling the reaction stoichiometry and temperature. nih.govsemanticscholar.orgresearchgate.net Typically, using one equivalent of the nucleophile at room temperature or slightly elevated temperatures favors the formation of the mono-substituted product. semanticscholar.org

Conversely, bis-substitution is achieved by using an excess of the nucleophile, often at higher temperatures. semanticscholar.org As noted previously, sulfur nucleophiles show a strong preference for bis-substitution, making the isolation of mono-thioether derivatives challenging under standard SNAr conditions. nih.gov The differing reactivity allows for a sequential substitution strategy, where one halogen is first replaced by an O- or N-nucleophile, followed by a second substitution at the remaining halogenated position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of the 4,7-dichloroThiazolo[4,5-d]pyridazine scaffold. libretexts.org These methods are particularly valuable for introducing aryl, heteroaryl, and alkyl groups that are not accessible via SNAr reactions.

Palladium catalysts are highly effective for functionalizing dihalogenated pyridazine systems. thieme-connect.de The Stille and Buchwald-Hartwig reactions are prominent examples that have been successfully applied to analogous scaffolds. wikipedia.orgwikipedia.orguwindsor.ca

Stille Coupling: The Stille reaction, which couples the aryl halide with an organotin reagent, has been shown to be effective for both mono- and di-arylation of the analogous 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine. researchgate.netwikipedia.orglibretexts.org This reaction tolerates a wide range of functional groups and provides a reliable method for creating C-C bonds. harvard.eduuwindsor.ca The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a key method for forming C-N bonds, especially with less nucleophilic amines like carbazole. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction has been successfully used to introduce weak nitrogen bases onto the 4,7-dibromo researchgate.netwikipedia.orgharvard.eduthiadiazolo[3,4-d]pyridazine core. nih.govresearchgate.net The reaction typically employs a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgbeilstein-journals.org This method overcomes some limitations of SNAr reactions, allowing for the coupling of a broader range of amines under relatively mild conditions. wikipedia.org

Copper-Catalyzed Reactions (e.g., Ullmann-Type)

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a cornerstone for the functionalization of aryl halides, including halogenated thiazolopyridazines. wikipedia.orgnih.gov These reactions are instrumental in forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. The traditional Ullmann condensation involves the reaction of an aryl halide with a nucleophile in the presence of copper at elevated temperatures. wikipedia.org Modern modifications of this reaction often utilize copper salts and ligands to facilitate the transformation under milder conditions. nih.gov

In the context of halogenated scaffolds analogous to this compound, such as 4,7-dibromo wikipedia.orgnih.govacsgcipr.orgthiadiazolo[3,4-d]pyridazine, Ullmann techniques have been successfully employed for the incorporation of weak nitrogen bases like carbazole. researchgate.net The mechanism of Ullmann-type reactions typically involves the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. Subsequent reaction with the nucleophile and reductive elimination yields the desired product. organic-chemistry.org

The reactivity of the two chlorine atoms in this compound can be differentiated to achieve selective mono- or di-substitution, depending on the reaction conditions and the nature of the nucleophile.

Application in C-C, C-N, and C-S Bond Formation

The halogen atoms on the thiazolo[4,5-d]pyridazine core are prime handles for the construction of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, leading to a diverse range of derivatives.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings are powerful tools for C-C bond formation. organic-chemistry.orgyoutube.com For instance, the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids has been demonstrated, showcasing the feasibility of such transformations on pyridazine systems. nih.gov Similarly, the Stille cross-coupling reaction of 4,7-dibromo- wikipedia.orgnih.govacsgcipr.orgthiadiazolo[3,4-d]pyridazine has been used to synthesize novel dyes. mdpi.com These examples suggest that this compound can readily participate in these reactions to introduce new aryl or alkyl substituents.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for the synthesis of C-N bonds and is applicable to a broad range of aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is a powerful alternative to the classical Ullmann condensation for the amination of halogenated heterocycles. wikipedia.org It has been successfully applied to various heterocyclic systems, indicating its potential for the amination of this compound with primary and secondary amines. youtube.com Copper-catalyzed amination reactions also remain a viable and often complementary approach. nih.gov

C-S Bond Formation: The formation of C-S bonds can be achieved through nucleophilic aromatic substitution (SNAr) with thiols or via copper-catalyzed thiolation reactions. wikipedia.org The reaction of halogenated imidazoles with thiols to displace a halogen atom is a well-established method. rsc.org Given the electron-deficient nature of the pyridazine ring in the thiazolo[4,5-d]pyridazine system, the chlorine atoms are expected to be susceptible to nucleophilic attack by thiolates, leading to the corresponding thioether derivatives.

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct TypeReference(s)
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃3-Bromo-6-(thiophen-2-yl)pyridazineAryl-substituted pyridazine nih.gov
Stille CouplingPdCl₂(PPh₃)₂4,7-Dibromo- wikipedia.orgnih.govacsgcipr.orgthiadiazolo[3,4-d]pyridazineDiaryl-substituted thiadiazolopyridazine mdpi.com
Buchwald-Hartwig AminationPd(dba)₂, XPhos, NaOtBu4-ChlorotolueneN-Aryl morpholine tcichemicals.com
Ullmann CondensationCuI, K₂CO₃ortho-Halogenated N-substituted pyrrolo[3,4-c]pyridine-1,3,6(5H)-trionesFused tetracyclic heterocycles researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Various amines2,4-Dichloroquinazoline4-Aminoquinazolines mdpi.com

Electrophilic Reactions on the Thiazole-Pyridazine Ring System

The thiazolo[4,5-d]pyridazine ring system possesses a complex electronic landscape for electrophilic attack. The pyridazine ring is generally electron-deficient due to the presence of two nitrogen atoms, making it resistant to electrophilic substitution. organic-chemistry.org Conversely, the thiazole ring is comparatively more electron-rich. Theoretical studies on azines suggest that the highest occupied molecular orbitals (HOMOs) often have significant coefficients on the nitrogen atoms, which can be the initial site of interaction with electrophiles. wuxiapptec.com

Electrophilic substitution on the carbon atoms of the thiazolo[4,5-d]pyridazine core is expected to be challenging and would likely require harsh reaction conditions or the presence of activating groups. The position of electrophilic attack would be directed by the combined electronic effects of the fused rings. In related azine systems, electrophilic substitution is often difficult. nih.gov For thiazole itself, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich carbon. However, in the fused system, the electronic properties are modified, and the reactivity towards electrophiles would need to be evaluated on a case-by-case basis, likely through computational studies and experimental verification.

Derivatization Strategies for Structural Diversification

Beyond the direct functionalization of the chloro-substituents, derivatization of the thiazolo[4,5-d]pyridazine scaffold can be achieved through reactions targeting the heterocyclic core or substituents introduced in earlier steps.

Acylation reactions are a common method for introducing acyl groups onto heterocyclic compounds. For thiazolopyridine derivatives, acylation can occur at various positions depending on the specific isomer and the reaction conditions. For example, the acylation of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide has been reported as a means of structural modification. wikipedia.org While direct acylation on the unsubstituted thiazolo[4,5-d]pyridazine ring might be difficult, the introduction of an amino or hydroxyl group via substitution of the chlorine atoms would provide a reactive site for subsequent acylation to form amides or esters, respectively.

Alkylation reactions introduce alkyl groups and are a fundamental tool for derivatization. In a study on thiazolo[4,5-b]pyridine (B1357651) derivatives, alkylation of a hydrazide derivative was used to synthesize novel compounds. wikipedia.org For the this compound scaffold, once the chlorine atoms are replaced by nucleophiles such as amines or thiols, the resulting secondary amines or thiols can be further alkylated to introduce additional diversity. N-alkylation of the pyridazine nitrogen atoms is also a possibility, although this might require specific reagents and conditions due to the electron-deficient nature of the ring.

Silylation, the introduction of a silyl (B83357) group (e.g., trimethylsilyl), is a common strategy in organic synthesis for protecting reactive functional groups or for activating a molecule for subsequent reactions. There is limited specific information in the searched literature regarding the silylation of thiazolo[4,5-d]pyridazine. However, in general, N-silylation of nitrogen heterocycles is a well-known process. It is plausible that under appropriate conditions with a strong silylating agent, silylation could occur at one of the nitrogen atoms of the pyridazine ring. Furthermore, if the chlorine atoms are converted to hydroxyl groups, O-silylation would be a straightforward derivatization to afford silyl ethers. These silylated intermediates could then be used in further synthetic transformations.

Structural Elucidation and Advanced Characterization Techniques for Thiazolo 4,5 D Pyridazine Derivatives

Spectroscopic Methodologies for Molecular Structure Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular framework of newly synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.govresearchgate.net

The ¹³C NMR spectrum of a related compound, 4,7-dichloro nih.govnih.govorganicchemistrydata.orgoxadiazolo[3,4-d]pyridazine 1-oxide, showed signals that were crucial for its structural confirmation. researchgate.netmdpi.com It is anticipated that the ¹³C NMR spectrum of 4,7-dichloroThiazolo[4,5-d]pyridazine would exhibit distinct signals for the carbon atoms of the pyridazine (B1198779) and thiazole (B1198619) rings, with the carbons attached to the chlorine atoms showing characteristic downfield shifts.

Analysis Type Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons on the thiazole ring. The exact chemical shifts would depend on the specific substitution pattern.
¹³C NMR Distinct signals for each carbon atom in the heterocyclic core. Carbons bonded to chlorine atoms would appear at a lower field (higher ppm).

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. researcher.life This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the chemical formula.

For this compound, HRMS would be used to confirm its elemental composition of C₅H₁Cl₂N₃S. The expected monoisotopic mass can be calculated with high precision, and the observation of this mass in the HRMS spectrum, along with the characteristic isotopic pattern for two chlorine atoms (a distinctive M, M+2, and M+4 peak distribution), would provide definitive evidence for the compound's identity. The structure of a similar compound, 4,7-dichloro nih.govnih.govorganicchemistrydata.orgoxadiazolo[3,4-d]pyridazine 1-oxide, was confirmed using mass spectrometry. researchgate.netmdpi.com

Technique Parameter Measured Significance for this compound
HRMS High-resolution mass-to-charge ratio (m/z)Confirms the elemental formula (C₅H₁Cl₂N₃S) and provides evidence of the presence of two chlorine atoms through the isotopic pattern.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. core.ac.uk

While the specific IR spectrum for this compound is not detailed in the provided results, the IR spectra of related pyridazine derivatives have been reported. nih.gov For instance, the IR spectrum of a pyridazine derivative showed characteristic bands for C=O and NH groups. nih.gov For this compound, one would expect to observe characteristic absorption bands for the C=N and C-S stretching vibrations within the thiazole ring, as well as vibrations associated with the pyridazine ring. The absence of certain bands, such as those for N-H or O-H stretches, would also be informative in confirming the structure. The structure of 4,7-dichloro nih.govnih.govorganicchemistrydata.orgoxadiazolo[3,4-d]pyridazine 1-oxide was also supported by IR spectroscopy. researchgate.netmdpi.com

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C=N Stretch1650-1550
C-S Stretch800-600
C-Cl Stretch800-600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the conjugated system of the molecule.

The photophysical properties, including absorption and emission spectra, of various thiazolo[5,4-d]thiazole (B1587360) and other heterocyclic derivatives have been investigated. rsc.orgnih.govrsc.org These studies reveal that the electronic properties are highly dependent on the molecular structure. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the electron-withdrawing chlorine atoms and the fused thiazole ring would influence the energy of these transitions and thus the λmax values. Analysis of the photophysical properties of related donor-acceptor dyes containing a nih.govnih.govorganicchemistrydata.orgthiadiazolo[3,4-d]pyridazine core has also been reported. mdpi.com

Property Expected Observation
UV-Vis Absorption (λmax) Absorption bands in the UV region, characteristic of the π-conjugated system.
Photoluminescence Potential for fluorescence, with the emission wavelength depending on the specific electronic structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a crystal structure for this compound is not available in the provided search results, the crystal structures of related heterocyclic compounds, such as pyridopyrimidine and hydroquinoxalinone derivatives, have been determined to understand their binding to biological targets. nih.gov Similarly, the crystal structures of various thiazolo[5,4-d]thiazole derivatives have been reported to establish structure-property relationships. nih.govrsc.org Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide invaluable information about its solid-state conformation and packing.

Crystallographic Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice.
Bond Lengths and Angles Precise measurements of the distances and angles between atoms.
Intermolecular Interactions Details on how molecules pack together in the solid state (e.g., π-π stacking, halogen bonding).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared to the theoretical values calculated from the proposed chemical formula to assess the purity of the sample.

The structure of a newly synthesized compound, 4,4′-( nih.govnih.govorganicchemistrydata.orgthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), was confirmed in part by elemental analysis. mdpi.com Similarly, the composition of 4,7-dichloro nih.govnih.govorganicchemistrydata.orgoxadiazolo[3,4-d]pyridazine 1-oxide was verified through this method. researchgate.netmdpi.com For this compound (C₅H₁Cl₂N₃S), elemental analysis would be expected to yield experimental values for carbon, hydrogen, and nitrogen that are in close agreement with the calculated theoretical percentages.

Element Theoretical % for C₅H₁Cl₂N₃S
Carbon (C) 28.87%
Hydrogen (H) 0.48%
Nitrogen (N) 20.20%
Chlorine (Cl) 34.08%
Sulfur (S) 15.41%

Purity Assessment Techniques (e.g., Chromatography)

The determination of purity for this compound and its derivatives is a critical step in its synthesis and characterization, ensuring the absence of starting materials, intermediates, and by-products. Chromatographic techniques are paramount in this regard, offering high-resolution separation and sensitive detection.

The progress of synthetic reactions leading to thiazolo[4,5-c]pyridazine derivatives, which share a core heterocyclic system with the target compound, is often monitored by Thin Layer Chromatography (TLC) and Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov For purification, column chromatography is a standard procedure. For instance, silica (B1680970) gel column chromatography is widely used for the purification of various heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the final purity assessment of pharmaceutical compounds and research chemicals. For many heterocyclic compounds, reverse-phase HPLC methods are developed and validated to quantify the main component and its potential impurities. A typical HPLC system for purity analysis would involve a C18 column and a mobile phase gradient, often consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

While specific, detailed HPLC or GC method parameters for this compound are not extensively published in readily available literature, the general approaches for related halogenated heterocyclic compounds are applicable. For example, the analysis of halogenated disinfection by-products in water has been successfully performed using gas chromatography with a halogen-specific detector (XSD), which offers high selectivity for chlorinated and brominated compounds. Such a technique could be adapted for the analysis of this compound, providing a sensitive means of detecting halogenated impurities.

The validation of any analytical method used for purity assessment is crucial and typically involves evaluating parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: General Chromatographic Techniques for Purity Assessment of Heterocyclic Compounds

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplication
Thin Layer Chromatography (TLC) Silica gel 60 F254Typically a mixture of non-polar and polar organic solvents (e.g., Hexane/Ethyl Acetate)UV light (254 nm)Reaction monitoring, preliminary purity check
Column Chromatography Silica gel (60-120 or 230-400 mesh)Gradient or isocratic elution with organic solventsFractions collected and analyzed by TLC or other methodsPurification of crude product
High-Performance Liquid Chromatography (HPLC) C18 (Octadecylsilyl silica gel)Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile, Methanol)UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS)Quantitative purity determination, impurity profiling
Gas Chromatography-Mass Spectrometry (GC-MS) Capillary column (e.g., DB-5ms)Inert gas (e.g., Helium, Nitrogen)Mass Spectrometer (MS), Halogen-Specific Detector (XSD)Identification of volatile impurities, analysis of halogenated compounds

Table 2: Illustrative HPLC Method Parameters for a Related Dichlorinated Heterocyclic Compound

This table represents a hypothetical but typical set of parameters that could serve as a starting point for developing a specific method for this compound.

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Computational and Theoretical Investigations of Thiazolo 4,5 D Pyridazine Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for probing the intrinsic properties of heterocyclic systems from first principles. For molecules like 4,7-dichloroThiazolo[4,5-d]pyridazine, these methods elucidate geometric and electronic features that govern their chemical behavior.

Density Functional Theory (DFT) is a widely employed computational method for studying pyridazine-containing heterocycles due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), is frequently used to calculate optimized geometries, vibrational frequencies, and various electronic properties of such molecules. researchgate.netsemanticscholar.orgresearchgate.net For instance, studies on the related 4,5-dichloropyridazin-3-(2H)-one have successfully used the B3LYP/6-31G(d,p) level of theory to reproduce experimental geometric parameters and vibrational frequencies. researchgate.net

Møller-Plesset perturbation theory (MP2) represents a higher level of theory that incorporates electron correlation more explicitly than standard DFT functionals. While more computationally demanding, MP2 calculations can provide more accurate energy profiles and interaction energies, which are critical for studying reaction mechanisms and intermolecular interactions.

Computational studies on related heterocyclic systems demonstrate the power of these methods. For example, in the analysis of (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione, DFT calculations were essential for correlating theoretical quantum chemical properties with experimental spectroscopic results. semanticscholar.org

The electronic character of thiazolo[4,5-d]pyridazine (B3050600) derivatives is dominated by the interplay between the fused rings. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding their electronic transitions and reactivity.

For electron-deficient systems like this compound, the LUMO is typically localized on the electron-accepting pyridazine (B1198779) ring, while the HOMO may be distributed across the thiazole (B1198619) moiety and the substituents. semanticscholar.org This separation of frontier orbitals is characteristic of donor-acceptor systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Calculations on analogous structures provide insight into the expected values. For 4,5-dichloropyridazin-3-(2H)-one, the HOMO-LUMO energy gap was calculated to be -5.55 eV at the B3LYP/6-31G(d,p) level. researchgate.net In another study on a thiazolo[4,5-d]pyrimidine (B1250722) derivative, the HOMO-LUMO gap was found to be 4.15 eV. semanticscholar.org These values are crucial for designing molecules for applications in materials science, such as organic electronics, where tuning the energy levels is essential. mdpi.com

Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
4,5-Dichloropyridazin-3-(2H)-oneB3LYP/6-31G(d,p)-7.98-2.435.55 researchgate.net
(S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dioneB3LYP/6-31G(d,p)-6.52-2.374.15 semanticscholar.org

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. mdpi.com This characteristic is further amplified in this compound by the two electron-withdrawing chlorine atoms. This pronounced electron-deficient nature makes the heterocyclic core a strong electron acceptor. researchgate.net

Theoretical geometry optimization is performed to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing excellent agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com

For this compound, the core structure is expected to be largely planar due to the fused aromatic rings. researchgate.net Conformational analysis would primarily concern the orientation of any non-planar substituents, though the parent dichloro-compound has limited conformational freedom. The table below presents optimized geometric parameters for the closely related 4,5-dichloropyridazin-3-(2H)-one, which serve as a reliable proxy for the expected values in the pyridazine portion of the target molecule.

Table 2: Selected Theoretical Geometric Parameters for a Related Pyridazine System

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))Experimental Value (X-ray)Reference
Bond LengthN1-N21.338 Å1.345 Å researchgate.net
Bond LengthC2-C31.367 Å1.357 Å researchgate.net
Bond LengthCl1-C21.720 Å1.711 Å researchgate.net
Bond AngleC4-N1-N2122.1°121.7° researchgate.net
Bond AngleCl1-C2-C1117.2°117.4° researchgate.net
Bond AngleCl2-C3-C4120.7°120.3° researchgate.net

Note: Atom numbering corresponds to the source publication for 4,5-dichloropyridazin-3-(2H)-one.

Reaction Mechanism Elucidation and Energy Profiles

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction energy profiles that are difficult to obtain experimentally. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. nih.gov

Theoretical studies can model the entire reaction pathway for SNAr reactions. By calculating the energies of reactants, intermediates (such as the Meisenheimer complex), transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔH), which helps predict the feasibility and regioselectivity of a reaction. Studies on the SNAr reactions of 4,7-dibromo mdpi.comnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine have shown how computational modeling can rationalize the observed selectivity when reacting with various nucleophiles. nih.gov Such analyses are directly applicable to understanding the reactivity of its dichloro-thiazolo analogue.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

DFT calculations can accurately predict a range of spectroscopic properties, which aids in the structural characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. semanticscholar.org Theoretical calculations often show a strong linear correlation with experimental data, making them a valuable tool for assigning complex spectra and confirming molecular structures. semanticscholar.org

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). mdpi.com These calculations also provide information about the nature of the transitions, often identifying them as π→π* or n→π* based on the molecular orbitals involved. This connects directly to the HOMO-LUMO analysis, as the primary absorption band often corresponds to the HOMO→LUMO transition. semanticscholar.org

Table 3: Correlation of Experimental and Predicted ¹³C NMR Shifts for a Thiazolo[4,5-d]pyrimidine Analog

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Reference
C2183.1179.8 semanticscholar.org
C4165.2160.9 semanticscholar.org
C5151.7148.6 semanticscholar.org
C755.158.7 semanticscholar.org
C9138.8139.6 semanticscholar.org

Note: Data corresponds to (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione. Atom numbering is based on the source publication.

Potential Applications and Functional Materials Development of Thiazolo 4,5 D Pyridazine Derivatives

Role as Versatile Building Blocks in Advanced Organic Synthesis

The 4,7-dichloroThiazolo[4,5-d]pyridazine scaffold is a valuable starting point for creating more complex molecular architectures. The two chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 4 and 7 positions. This reactivity is crucial for the synthesis of tailored molecules with specific electronic and physical properties.

The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which share a similar fused heterocyclic core, often involves multi-step sequences, including cyclocondensation reactions. nih.gov For instance, a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was successfully developed using a solid-phase synthesis approach involving Thorpe-Ziegler and cyclization reactions. mdpi.com The reactivity of the dichloro precursor is analogous to that of other dihalogenated fused pyridazine (B1198779) systems, such as 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, which has been extensively used in palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. nih.govmdpi.com These reactions enable the formation of carbon-carbon bonds, linking the electron-deficient thiazolo[4,5-d]pyridazine (B3050600) core to various donor or acceptor moieties. This modular approach is fundamental to the construction of donor-acceptor (D-A) and donor-π-acceptor-π-donor (D-π-A-π-D) type molecules, which are the cornerstone of many functional organic materials. mdpi.com

Development of Functional Materials with Tunable Properties

The ability to modify the this compound core allows for the fine-tuning of the electronic and physical properties of the resulting materials, opening up a wide range of applications.

Optoelectronic Materials and Dyes (e.g., Organic Light-Emitting Diodes (OLEDs))

The electron-deficient nature of the thiazolo[4,5-d]pyridazine core makes it an excellent acceptor unit in the design of emissive materials for OLEDs. By attaching suitable electron-donating groups to the 4 and 7 positions, it is possible to create D-A or D-π-A-π-D molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the tuning of the emission color and efficiency of the resulting OLEDs.

For instance, a novel D-π-A-π-D dye, 4,4′-( nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), was synthesized via a Stille cross-coupling reaction starting from 4,7-dibromo- nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine. mdpi.com This compound exhibited photophysical properties that make it a promising candidate for near-infrared (NIR) OLEDs. mdpi.com The synthesis strategy is directly applicable to the this compound precursor.

Table 1: Photophysical Properties of a D-π-A-π-D Dye Based on a Related Core Interactive data table

Compound Absorption Max (nm) Emission Max (nm) Solvent

Data sourced from a study on a closely related thiadiazolo[3,4-d]pyridazine derivative, indicating the potential for NIR emission in similarly structured thiazolo[4,5-d]pyridazine compounds. mdpi.com

Photovoltaic Materials (e.g., Organic Solar Cells)

In the realm of organic photovoltaics, the thiazolo[4,5-d]pyridazine moiety can serve as a potent electron acceptor in the active layer of organic solar cells. Its strong electron-withdrawing character facilitates efficient charge separation at the donor-acceptor interface, a critical process for photovoltaic energy conversion.

Several studies have explored the use of the closely related nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine core in dye-sensitized solar cells (DSSCs). nih.govnih.govresearchgate.netmdpi.com In these studies, new D-A-π-A metal-free organic sensitizers were synthesized, where the nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine unit acted as the internal acceptor. nih.govnih.govresearchgate.net Although the power conversion efficiencies (PCE) were modest, the results highlighted that the high electron deficiency of the pyridazine-based core is a key factor. nih.govresearchgate.net The research also demonstrated that the donor groups could be attached via different synthetic routes, including nucleophilic aromatic substitution and Suzuki cross-coupling, starting from a dihalogenated precursor. nih.govresearchgate.net

Table 2: Properties of D-A-π-A Sensitizers with a nih.govnih.govresearchgate.netThiadiazolo[3,4-d]pyridazine Acceptor Interactive data table

Dye Donor Moiety Absorption Max (nm) HOMO (eV) LUMO (eV)
TIM1 Indoline 495, 368 -5.41 -3.10
TIM2 Tetrahydrocarbazole 502, 384 -5.74 -3.12

Data from a study on nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine derivatives, illustrating the tunability of electronic properties through donor group modification. Similar principles apply to thiazolo[4,5-d]pyridazine-based materials. mdpi.com

Liquid Crystalline Materials

While direct research on the liquid crystalline properties of this compound derivatives is limited, the structural characteristics of the parent molecule suggest their potential in this area. The rigid, planar core of the thiazolo[4,5-d]pyridazine system is a common feature in many liquid crystalline compounds. By attaching long alkyl or alkoxy chains to the 4 and 7 positions, it is possible to induce mesophase behavior. The introduction of such flexible chains can lead to the formation of calamitic (rod-like) liquid crystals, which exhibit nematic or smectic phases.

Semiconductor and Photographic Materials

The thiazolo[4,5-d]pyridazine core, with its extended π-conjugation and electron-deficient nature, is a promising candidate for the development of n-type organic semiconductors. The isomeric thiazolo[5,4-d]thiazoles have been recognized as promising building blocks for semiconductors in plastic electronics due to their high oxidative stability and ability to form efficient intermolecular π-π overlaps. rsc.org These properties are shared by the thiazolo[4,5-d]pyridazine system. By creating polymers that incorporate the thiazolo[4,5-d]pyridazine unit into the main chain, it is possible to develop semiconducting materials with high charge carrier mobilities, suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. researchgate.net

There is currently limited information available on the specific application of thiazolo[4,5-d]pyridazine derivatives in photographic materials.

Rational Design Principles for Novel Functional Materials

The development of novel functional materials based on the this compound core is guided by several key design principles. The primary strategy involves the creation of donor-acceptor systems, where the thiazolo[4,5-d]pyridazine unit serves as the electron-deficient acceptor.

The choice of the donor group is critical in tuning the material's properties. Strong electron-donating groups, such as triphenylamine (B166846) or carbazole (B46965) derivatives, will lead to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra. nih.govnih.gov This is particularly important for applications in NIR-OLEDs and panchromatic solar cells. mdpi.comrsc.org

Furthermore, the introduction of bulky substituents on the donor or acceptor moieties can be used to control the intermolecular interactions in the solid state. This can prevent aggregation-caused quenching of fluorescence, which is a common issue in organic optoelectronic devices, and can also influence the morphology of thin films, impacting charge transport. nih.gov

In essence, the this compound scaffold provides a versatile platform for the rational design of a new generation of functional organic materials. Through judicious selection of synthetic methodologies and peripheral functional groups, it is possible to fine-tune the electronic and physical properties of its derivatives to meet the specific demands of a wide range of advanced applications.

Future Directions and Emerging Research Perspectives

Exploration of Unconventional Reactivity Pathways for Thiazolo[4,5-d]pyridazines

Future synthetic research will likely move beyond traditional functionalization to explore novel and unconventional reactivity pathways. The thiazolo[4,5-d]pyridazine (B3050600) core contains multiple reactive sites, making it an ideal candidate for advanced synthetic modifications. dmed.org.ua While established methods, such as the annulation of a pyridine (B92270) ring to a 4-aminothiazole derivative, provide a solid foundation, emerging research is expected to focus on more intricate transformations. researchgate.net

One promising avenue is the application of photoredox catalysis. Related heterocyclic systems, such as thiazolo[5,4-d]thiazoles (TTzs), have been investigated as potential photoredox catalysts themselves, highlighting the rich photophysical properties of this family of compounds. charlotte.edu This suggests that thiazolo[4,5-d]pyridazines could be substrates in photoredox-mediated reactions, enabling C-H functionalization, cross-coupling, and other transformations under mild, light-driven conditions. Such methods would provide access to novel derivatives that are difficult to synthesize using conventional thermal reactions. Furthermore, investigating the reactivity of the scaffold in multicomponent reactions and cascade sequences could lead to the rapid construction of highly complex molecules from simple precursors. dmed.org.ua

Development of Greener and More Sustainable Synthetic Methodologies

In line with the principles of green chemistry, a significant future direction is the development of environmentally benign synthetic protocols for thiazolo[4,5-d]pyridazines. vietnamjournal.ru Traditional syntheses of related heterocycles often rely on high temperatures and toxic solvents like nitrobenzene (B124822) or DMF. univ-lorraine.fr To overcome these limitations, research is shifting towards more sustainable alternatives.

Promising green approaches include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times and energy consumption. vietnamjournal.rudmed.org.ua

Deep Eutectic Solvents (DESs) : The use of Natural Deep Eutectic Solvents (NADES), such as L-proline:glycerol, offers a biodegradable, non-toxic, and recyclable alternative to conventional organic solvents. univ-lorraine.frmdpi.com These solvents can also act as catalysts, simplifying reaction setups.

Heterogeneous Catalysis : The use of reusable catalysts, such as NiFe2O4 nanoparticles, can facilitate easier product purification and reduce chemical waste. acs.org

High-Pressure Synthesis : Q-Tube technology has been effectively used for the high-pressure [4+2] cyclocondensation reactions to create related thiazolo[4,5-c]pyridazines, offering high atom economy and broad substrate scope under environmentally compatible conditions. nih.gov

These greener methodologies not only reduce the environmental impact but also often lead to improved yields and easier isolation of the target compounds. univ-lorraine.frmdpi.com

Green Synthetic MethodKey Features & AdvantagesExample Application (Related Heterocycles)
Deep Eutectic Solvents (DES) Biodegradable, low toxicity, recyclable, can act as catalyst.Synthesis of thiazolo[5,4-d]thiazoles in an L-proline and ethylene (B1197577) glycol mixture. mdpi.com
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often improved yields.Synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua
Nanoparticle Catalysis High efficiency, reusability, mild reaction conditions.One-pot synthesis of thiazole (B1198619) scaffolds using reusable NiFe2O4 nanoparticles. acs.org
High-Pressure (Q-Tube) High atom economy, broad substrate scope, promotes cyclocondensation.Synthesis of thiazolo[4,5-c]pyridazines via cyclocondensation of 3-oxo-2-arylhydrazonopropanals. nih.gov

Integration of Thiazolo[4,5-d]pyridazine Scaffolds into Complex Molecular Architectures

The thiazolo[4,5-d]pyridazine unit is a privileged scaffold, meaning it is a structural motif frequently found in biologically active compounds. nih.gov A key future direction is the strategic incorporation of this scaffold into larger and more complex molecular architectures to create novel therapeutics, functional materials, and probes.

One powerful approach is the use of solid-phase synthesis to generate libraries of thiazolo[4,5-d]pyridazine derivatives. This technique allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) for drug discovery. mdpi.com For instance, a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was successfully created using a four-step solid-phase synthesis, demonstrating the feasibility of this approach for generating molecular diversity. mdpi.com

Furthermore, the integration of the thiazolo[4,5-d]pyridazine core into polymers could lead to new functional materials. The incorporation of the related 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit into a polymer has been shown to create functional membranes, suggesting that polymers containing the thiazolo[4,5-d]pyridazine moiety could have unique electronic or physical properties. mdpi.com

Advanced Characterization of Electronic and Photophysical Properties

To unlock the full potential of thiazolo[4,5-d]pyridazines in fields like organic electronics, a deep understanding of their electronic and photophysical properties is essential. The related thiazolo[5,4-d]thiazole (B1587360) (TTz) system is known to be electron-deficient with high oxidative stability and a planar structure that facilitates intermolecular π–π overlap, making it suitable for semiconductor applications. rsc.org Future research must involve the systematic characterization of 4,7-dichloroThiazolo[4,5-d]pyridazine and its derivatives to map their structure-property relationships.

This involves:

Spectroscopic and Electrochemical Analysis : Detailed studies using UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry to determine absorption maxima, emission wavelengths, fluorescence quantum yields, and redox potentials. charlotte.eduresearchgate.net

Computational Modeling : Using theoretical calculations to complement experimental findings and predict the properties of new derivatives. researchgate.net

Solid-State Characterization : Investigating how crystal packing and intermolecular interactions (e.g., herringbone vs. slipped stacks) influence the solid-state photophysical properties, which is crucial for applications in devices like organic light-emitting diodes (OLEDs). nih.govrsc.org

Research has shown that for TTz-based materials, fluorescence can span the entire visible spectrum from blue to orange-red, and properties are a direct function of the crystal packing, which can be modulated by attached alkyl groups. nih.govrsc.org Similar detailed studies on thiazolo[4,5-d]pyridazines are a critical next step.

Table of Photophysical Properties for Related Dipyridinium TTz Photocatalysts This table, adapted from related compounds, illustrates the type of data needed for thiazolo[4,5-d]pyridazine derivatives.

CompoundAbsorption λ (nm)Emission λ (nm)Quantum Yield (Φ)
(Py)2TTz3984850.88
(MePy)2TTz4004850.94
(EtPy)2TTz4004850.94
(BnPy)2TTz4004850.94
(Data adapted from studies on Thiazolo[5,4-d]thiazole derivatives for illustrative purposes) charlotte.edu

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique properties of the thiazolo[4,5-d]pyridazine scaffold make it a prime candidate for interdisciplinary research, particularly at the interface of chemistry, materials science, and supramolecular chemistry. The electron-deficient nature and rigid planarity of the related TTz core have already led to its use in organic photovoltaics and other electronic devices. rsc.org

Future applications could include:

Organic Electronics : Development of new semiconductors for organic thin-film transistors (OTFTs), OLEDs, and solar cells. univ-lorraine.fr The ability to tune photophysical properties through chemical modification is key to these applications. nih.gov

Chemosensors : The scaffold's potential for fluorescence and its ability to engage in non-covalent interactions could be harnessed to design chemosensors that detect specific ions or molecules through changes in their optical properties. univ-lorraine.fr

Supramolecular Assemblies : Using the thiazolo[4,5-d]pyridazine unit as a building block for creating complex, self-assembled supramolecular structures. The imidazole (B134444) ring, an architectural component of the thiazole system, is known to function as a receptor for anions, cations, and neutral molecules, suggesting similar potential for this scaffold. researchgate.net

Coordination Chemistry : Employing thiazolo[4,5-d]pyridazine derivatives as novel ligands to form metal complexes with interesting catalytic or photophysical properties. univ-lorraine.fr

This interdisciplinary approach will be crucial for translating fundamental chemical knowledge about these compounds into tangible technological innovations.

Q & A

Basic: What are the optimal synthetic conditions for preparing 4,7-dichlorothiazolo[4,5-d]pyridazine?

The synthesis typically involves cyclocondensation of 4,6-dichloro-5-aminopyrimidine derivatives with isothiocyanates or thiourea under reflux in ethanol or tetrahydrofuran (THF). Catalysts like triethylamine (Et₃N) or pyridine are critical for facilitating ring closure and minimizing side reactions. Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are recommended to prevent oxidation. Yields can vary between 40–70% depending on substituent reactivity .

Advanced: How can computational modeling improve the design of synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediate stability, enabling rational selection of precursors and catalysts. For example, ICReDD’s methodology combines computational screening of electrophilic substitution sites (C-4 and C-7) with experimental validation, reducing trial-and-error iterations. This approach optimizes solvent polarity, temperature, and steric effects for regioselective chlorination .

Basic: Which analytical techniques are essential for structural validation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the thiazolo-pyridazine core (e.g., aromatic protons at δ 8.2–8.5 ppm) and chlorine substituents.
  • HPLC-MS : Ensures purity (>95%) and molecular ion detection (m/z ~231 for [M+H]⁺).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying regioisomeric purity .

Advanced: How can researchers resolve contradictions in spectral data across studies?

Discrepancies in NMR shifts or IR stretches often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) for consistency. Cross-validate with high-resolution mass spectrometry (HRMS) and compare data with structurally analogous compounds (e.g., thiadiazolo[3,4-d]pyridazines). Collaborative databases like PubChem or DSSTox provide benchmark spectra .

Basic: What are the key reactivity patterns of the dichloro groups in this compound?

The C-4 and C-7 chlorine atoms undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example:

  • Reaction with aniline derivatives in DMF at 120°C yields mono- or di-substituted products.
  • Hydrolysis under acidic conditions (HCl/H₂O) replaces Cl with OH, enabling further functionalization .

Advanced: What strategies enhance regioselective substitution in polyhalogenated thiazolo-pyridazines?

  • Electronic Tuning : Electron-withdrawing groups (e.g., nitro) at C-5 increase C-4 reactivity.
  • Steric Control : Bulky nucleophiles preferentially attack the less hindered C-7 position.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving selectivity for mono-substitution .

Basic: How can researchers evaluate the antimicrobial potential of this compound?

Follow standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to known antibiotics (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .

Advanced: What approaches are used in structure-activity relationship (SAR) studies for thiazolo-pyridazines?

  • Analog Synthesis : Introduce substituents (e.g., methyl, methoxy) at C-2 or C-5 to modulate lipophilicity and H-bonding.
  • Molecular Docking : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
  • Pharmacokinetic Profiling : Assess metabolic stability (CYP450 isoforms) and membrane permeability (Caco-2 assays) .

How should researchers address conflicting literature reports on reaction yields?

Replicate experiments under standardized conditions (solvent, catalyst, temperature) and use design of experiments (DoE) to identify critical variables. For instance, fractional factorial design can isolate the impact of solvent polarity (DMF vs. THF) or catalyst loading (5–20 mol%) on yield discrepancies .

Advanced: What methodologies optimize process scale-up for this compound?

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions during SNAr steps.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity using PAT (process analytical technology).
  • Life Cycle Assessment (LCA) : Evaluate solvent recovery and waste minimization strategies for sustainability .

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Feasible Synthetic Routes

Reactant of Route 1
4,7-dichloroThiazolo[4,5-d]pyridazine
Reactant of Route 2
4,7-dichloroThiazolo[4,5-d]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.